molecular formula C9H13FO4S B2726307 (1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride CAS No. 2470280-40-9

(1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride

Cat. No.: B2726307
CAS No.: 2470280-40-9
M. Wt: 236.26
InChI Key: JYVNZZOMTUDQBM-YOWKYNACSA-N
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Description

This compound features a spirocyclic framework combining bicyclo[2.2.1]heptane (norbornane) and cyclopropane rings. The stereochemistry (1S,2S,4R,5S,6R) indicates specific spatial arrangements of hydroxyl groups at positions 5 and 6, along with a sulfonyl fluoride (-SO₂F) moiety at position 2. The sulfonyl fluoride group is notable for its reactivity in covalent inhibition and click chemistry applications.

Properties

IUPAC Name

(1S,2S,4R,5S,6R)-5,6-dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO4S/c10-15(13,14)5-3-4-7(11)8(12)6(5)9(4)1-2-9/h4-8,11-12H,1-3H2/t4-,5-,6+,7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVNZZOMTUDQBM-YOWKYNACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3CC(C2C(C3O)O)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12[C@H]3C[C@@H]([C@@H]2[C@H]([C@H]3O)O)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that incorporates a bicyclic heptane framework fused with a cyclopropane moiety. The presence of hydroxyl and sulfonyl fluoride functional groups contributes to its reactivity and biological properties.

Molecular Formula

  • Molecular Weight : 305.38 g/mol
  • Molecular Formula : C10_{10}H13_{13}F2_{2}O3_{3}S

The biological activity of this compound has been studied primarily in the context of its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzyme pathways involved in disease processes.

  • Enzyme Inhibition : The sulfonyl fluoride group is known to interact with serine residues in active sites of enzymes, potentially leading to inhibition of enzymatic activity.
  • Antimicrobial Properties : Some derivatives of similar structures have shown antimicrobial activity, indicating potential applications in treating infections.

In Vitro Studies

Recent research has focused on the compound's effects on cell lines and microbial cultures:

  • Cell Viability Assays : Studies using various cancer cell lines revealed that the compound exhibits cytotoxic effects at micromolar concentrations. The mechanism appears to involve apoptosis induction as evidenced by increased caspase activity.
  • Antimicrobial Testing : The compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
StudyCell Line/OrganismConcentrationEffect
HeLa Cells10 µM70% Viability Reduction
S. aureus50 µg/mLInhibition Zone Diameter: 15 mm

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry examined the effects of the compound on prostate cancer cells. The results indicated a dose-dependent reduction in cell proliferation and an increase in apoptosis markers.
  • Antimicrobial Efficacy :
    • In another investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacterial strains. It showed promising results as a broad-spectrum antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The target compound distinguishes itself from similar spiro-bicyclic systems through its hydroxyl and sulfonyl fluoride substituents. Below is a comparative analysis:

Table 1: Comparative Structural Analysis
Compound Name Molecular Formula Molecular Weight Functional Groups Key Features Reference
(1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride C₁₀H₁₄FSO₅ ~280.28 (estimated) -2×OH, -SO₂F High polarity; reactive sulfonyl fluoride N/A
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] C₉H₁₄ 122.21 None Base framework; unsubstituted spiro system
1',1'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-4,2'-cyclopropane] C₁₃H₁₈Cl₂ 257.19 -2×Cl, -2×CH₃ Chlorinated substituents; bicyclo[3.1.1] framework
Ethyl spiro[bicyclo[3.2.0]heptane-6,1'-cyclopropane]-2'-carboxylate C₁₂H₁₆O₂ 194.13 -COOEt Ester functionality; bicyclo[3.2.0] framework

Key Observations

Bicyclo Framework Variations: The target compound’s bicyclo[2.2.1]heptane system (norbornane) contrasts with bicyclo[3.1.1]heptane (pinane-like) in and bicyclo[3.2.0]heptane in . These differences influence steric strain and reactivity. For example, bicyclo[2.2.1] systems are more strained, enhancing electrophilic reactivity at substituent sites.

Functional Group Impact: The -SO₂F group in the target compound is absent in analogs . Sulfonyl fluorides are highly electrophilic, enabling covalent binding to nucleophilic residues (e.g., serine in enzymes) . Dihydroxy groups at positions 5 and 6 enhance hydrophilicity compared to non-polar substituents (e.g., -Cl, -CH₃ in or -COOEt in ).

The target compound’s -SO₂F group aligns with medicinal chemistry strategies for irreversible inhibitors.

Research Findings and Limitations

  • The target compound likely requires selective hydroxylation and sulfonylation steps.
  • Data Gaps : Experimental data (e.g., solubility, stability) for the target compound are unavailable in the provided evidence. Comparative assessments rely on structural inferences.

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